(2E,4E)-deca-2,4-dien-1-ol

Description

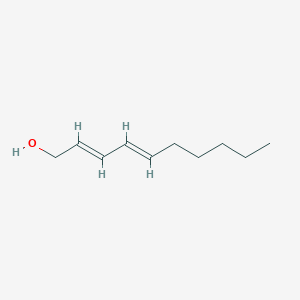

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-deca-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3/b7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBWFSDCZULDCI-BLHCBFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885038 | |

| Record name | 2,4-Decadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; oily, fatty aroma | |

| Record name | (E,E)-2,4-Decadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

112.00 °C. @ 10.00 mm Hg | |

| Record name | (2E,4E)-2,4-Decadien-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in fat, soluble (in ethanol) | |

| Record name | (E,E)-2,4-Decadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.861-0.871 | |

| Record name | (E,E)-2,4-Decadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18409-21-7 | |

| Record name | (2E,4E)-2,4-Decadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18409-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Decadien-1-ol, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Decadien-1-ol, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Decadien-1-ol, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-2,4-decadien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DECADIEN-1-OL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21KKW523R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2E,4E)-2,4-Decadien-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2e,4e Deca 2,4 Dien 1 Ol

Stereoselective Reduction Strategies from Conjugated Dienals

The synthesis of (2E,4E)-deca-2,4-dien-1-ol often commences from its corresponding aldehyde, (2E,4E)-deca-2,4-dienal. The stereoselective reduction of the aldehyde functionality to a primary alcohol, while preserving the E,E-configuration of the conjugated double bonds, is a critical step.

Catalytic Reduction of (2E,4E)-Deca-2,4-dienal to this compound

The reduction of the conjugated dienal (2E,4E)-deca-2,4-dienal to this compound can be achieved using various reducing agents. The choice of reagent and reaction conditions is crucial to ensure high selectivity for the 1,2-reduction of the aldehyde group without affecting the conjugated diene system.

Sodium borohydride (B1222165) (NaBH4) is a commonly employed reducing agent for the conversion of aldehydes and ketones to alcohols. For the reduction of (2E,4E)-deca-2,4-dienal, the reaction is typically carried out in a protic solvent like ethanol (B145695) at controlled temperatures, often starting at 0–5°C. These mild conditions help to minimize side reactions, such as the reduction of the double bonds. Optimization of the reaction time, typically around 2 hours, can lead to high yields of the desired this compound, with reported yields as high as 85%.

Table 1: Sodium Borohydride Reduction of (2E,4E)-Deca-2,4-dienal

| Parameter | Condition |

| Reducing Agent | Sodium Borohydride (NaBH4) |

| Solvent | Ethanol |

| Temperature | 0–5°C |

| Reaction Time | 2 hours |

| Yield | 85% |

This table summarizes the optimized conditions for the reduction of (2E,4E)-deca-2,4-dienal using sodium borohydride.

Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent than sodium borohydride and can also be used for the reduction of (2E,4E)-deca-2,4-dienal. masterorganicchemistry.com However, its higher reactivity necessitates stricter control of reaction conditions to maintain the integrity of the conjugated diene system. The reaction is typically performed in an aprotic solvent, such as diethyl ether or tetrahydrofuran, at low temperatures. While effective, the use of LiAlH4 for this specific transformation requires careful handling due to its pyrophoric nature and reactivity with protic solvents. masterorganicchemistry.com

Comparative Analysis of Reductive Agents and Their Stereochemical Outcomes

Both sodium borohydride and lithium aluminum hydride are capable of reducing (2E,4E)-deca-2,4-dienal to this compound. The primary difference lies in their reactivity and selectivity. Sodium borohydride is generally the preferred reagent for this transformation due to its milder nature, which favors the selective reduction of the aldehyde group while leaving the double bonds intact. Lithium aluminum hydride, being a stronger reducing agent, has the potential to over-reduce the molecule, leading to the saturation of the double bonds if the reaction conditions are not carefully controlled. masterorganicchemistry.com The stereochemistry of the starting material, (2E,4E)-deca-2,4-dienal, is typically retained in the product, this compound, with both reagents under optimized conditions.

Table 2: Comparative Analysis of Reducing Agents for (2E,4E)-Deca-2,4-dienal Reduction

| Feature | Sodium Borohydride (NaBH4) | Lithium Aluminum Hydride (LiAlH4) |

| Reactivity | Milder | Stronger |

| Selectivity | High for aldehyde reduction | Can reduce double bonds |

| Solvents | Protic (e.g., ethanol) | Aprotic (e.g., ether, THF) |

| Conditions | Mild (0–5°C) | Requires strict control (low temp.) |

| Stereochemical Outcome | Retention of (2E,4E) configuration | Retention of (2E,4E) configuration |

This table provides a comparative overview of sodium borohydride and lithium aluminum hydride for the reduction of (2E,4E)-deca-2,4-dienal.

Wittig Reaction-Based Approaches in Dienol Synthesis

The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, specifically for converting aldehydes and ketones into alkenes. masterorganicchemistry.com This methodology can be strategically employed in the synthesis of dienols like this compound. One common approach involves the reaction of an appropriate phosphonium (B103445) ylide with an α,β-unsaturated aldehyde. thieme-connect.de For instance, a C6-phosphonium ylide could be reacted with (E)-but-2-enal to construct the C10 backbone and introduce the second double bond with the desired stereochemistry. The choice of the ylide (stabilized or non-stabilized) and the reaction conditions are critical for controlling the stereoselectivity (E/Z) of the newly formed double bond. thieme-connect.de Subsequent reduction of the aldehyde functionality in the resulting dienal would then yield the target dienol.

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

To understand the relationship between the chemical structure of this compound and its biological activity, the synthesis of various derivatives and analogues is essential. wgtn.ac.nz These studies involve systematically modifying different parts of the molecule, such as the alkyl chain length, the position and stereochemistry of the double bonds, and the nature of the terminal functional group.

For example, the hydroxyl group of this compound can be a key site for derivatization. It can be oxidized to the corresponding aldehyde, (2E,4E)-deca-2,4-dienal, or further to the carboxylic acid. Esterification or etherification of the alcohol can also provide a range of analogues. Modifications to the carbon chain, such as introducing branching or altering the chain length, can also be explored. The synthesis of these analogues allows for the investigation of how these structural changes impact the molecule's biological properties, providing valuable insights for the development of new compounds with optimized activity. wgtn.ac.nzchemrxiv.org

Cyclopropanation Reactions: Synthesis of Mono- and Dicyclopropanated Dienol Analogues

The introduction of cyclopropane (B1198618) rings into the molecular structure of this compound leads to the formation of novel analogues with altered chemical and sensory characteristics.

Application of Simmons–Smith Reaction and Related Cyclopropanation Techniques

The Simmons-Smith reaction is a well-established and effective method for the cyclopropanation of alkenes. wikipedia.orgorganic-chemistry.org In the case of this compound, this reaction can be controlled to produce both mono- and dicyclopropanated products. sci-hub.se The reaction typically utilizes a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid, which then reacts with the double bonds of the dienol. sci-hub.serice.edu

Mono- and dicyclopropanation of this compound have been successfully achieved in a one-pot synthesis using the Simmons–Smith reaction, with the resulting compounds being separable by silica (B1680970) gel column chromatography. sci-hub.se Modifications to the classic Simmons-Smith conditions, such as the use of diethylzinc (B1219324) (Furukawa modification), can enhance the reactivity of the system. wikipedia.org Furthermore, cobalt-catalyzed Simmons-Smith type reactions have shown high regioselectivity based on the substitution pattern of the alkenes, which is a valuable tool for selectively modifying polyenes. researchgate.net

Influence of Cyclopropane Moiety Incorporation on Olfactory Characteristics

The modification of this compound with cyclopropane rings has a significant impact on its odor profile. Research has shown that monocyclopropanation of the double bond closer to the hydroxyl group can lead to a notable improvement in the original odor quality. sci-hub.se However, the formation of dicyclopropanated analogues often results in a loss of the original odor's quality and intensity. sci-hub.se This suggests that the presence and position of the cyclopropane ring are critical factors in modulating the olfactory properties of these molecules. The development of new fragrance ingredients with unique sensory impacts often relies on such structural modifications. nih.gov For instance, the cyclopropanation of dienol precursors is an industrially important process for manufacturing high-impact fragrance ingredients. nih.govresearchgate.net

Oxidative Transformations to Conjugated Decadienals

This compound can be oxidized to its corresponding aldehyde, (2E,4E)-deca-2,4-dienal. researchgate.net This transformation is significant as (2E,4E)-deca-2,4-dienal is a valuable natural aroma compound found in various foods and is a product of lipid peroxidation. researchgate.netmdpi.comnih.gov The oxidation can be achieved using various reagents, including manganese dioxide (MnO2), which can partially oxidize the alcohol to the aldehyde. researchgate.net The resulting (2E,4E)-deca-2,4-dienal has a characteristic deep-fat, chicken, and meat-like aroma at higher concentrations and a citrusy odor at lower concentrations. mdpi.com

Hydroxyl Group Functionalization and Substitution Chemistry

The hydroxyl group of this compound is a key site for chemical modification, allowing for a wide range of functionalization and substitution reactions. As an allylic alcohol, its reactivity is influenced by the adjacent double bonds.

Direct functionalization of the C-OH bond is a challenging but highly desirable transformation as it avoids the need for pre-activation of the hydroxyl group. acs.org Palladium-catalyzed allylic substitution reactions have emerged as a powerful tool for this purpose. For instance, palladium catalysis enables the direct silylation of allylic alcohols using disilanes under mild and neutral conditions, yielding regio- and stereodefined allylsilanes. acs.orgorganic-chemistry.org This method is tolerant of various functional groups and offers an environmentally friendly route to valuable synthetic intermediates. organic-chemistry.org Similarly, the synthesis of allylboronates can be achieved by changing the dimetallic reagent. organic-chemistry.org

The hydroxyl group can also be converted to other functionalities. For example, Lawesson's reagent can be used for the chemoselective conversion of allylic alcohols to the corresponding thiols under mild conditions. nih.gov Furthermore, multicatalytic approaches, such as the combination of nickel and photoredox catalysis, allow for the direct α-arylation of alcohols. rsc.org

Enantioselective Synthesis of Complex Polydeoxypropionates and Other Chiral Analogues

This compound and its derivatives serve as important building blocks in the enantioselective synthesis of complex natural products, particularly polydeoxypropionates. uni-leipzig.de These compounds are characterized by a carbon chain with methyl groups at alternating carbons and exhibit a range of biological activities. uni-leipzig.de

The enantioselective synthesis of complex molecules like (6S,8S,10S)-4,6,8,10-tetramethyltrideca-2E,4E-dien-1-ol, a putative sex pheromone component, highlights the utility of chiral dienol precursors. researchgate.netbeilstein-journals.orgrug.nl The synthesis of such molecules often involves key steps like catalytic asymmetric conjugate additions and stereoselective olefination reactions. researchgate.netbeilstein-journals.orgrug.nl

Asymmetric Catalysis in Dienol Synthesis

Asymmetric catalysis is instrumental in controlling the stereochemistry during the synthesis of chiral dienols and their subsequent transformation into complex molecules. The development of catalytic asymmetric methods for the addition of dienyl groups to ketones allows for the synthesis of dienols with high enantioselectivities. nih.gov Chiral catalysts, including those based on transition metals like palladium and nickel, as well as organocatalysts, play a crucial role in these transformations. nih.govorganic-chemistry.org For instance, nickel catalysis in combination with specific phosphoramidite (B1245037) ligands has been used for the reductive coupling of dienol ethers and aldehydes to produce monoprotected vicinal diols with excellent diastereo- and enantioselectivity. nih.gov

The table below summarizes the key transformations of this compound discussed in this article.

| Transformation | Reagents/Conditions | Product(s) | Key Findings |

| Cyclopropanation | Simmons-Smith (Zn-Cu, CH₂I₂) | Mono- and dicyclopropanated analogues | Monocyclopropanation can enhance odor; dicyclopropanation often diminishes it. sci-hub.se |

| Oxidation | MnO₂ | (2E,4E)-deca-2,4-dienal | Forms a valuable aroma compound. researchgate.net |

| Hydroxyl Silylation | Pd(BF₄)₂(MeCN)₄, Hexamethyldisilane | Allylsilanes | Direct, regioselective functionalization of the C-OH bond. acs.orgorganic-chemistry.org |

| Enantioselective Synthesis | Asymmetric Catalysis | Chiral polydeoxypropionates | Enables the synthesis of complex, biologically active molecules. uni-leipzig.deresearchgate.netbeilstein-journals.orgrug.nl |

Preparation of Specific Stereoisomers for Biological Evaluation

The biological activity of decadienol isomers is highly dependent on their stereochemistry. Therefore, the development of synthetic routes to access specific stereoisomers is crucial for evaluating their biological functions, such as in insect communication. nih.gov

For instance, the enantioselective synthesis of (6S,8S,10S)-4,6,8,10-tetramethyltrideca-2E,4E-dien-1-ol, a putative pheromone component of the parasitoid wasp Trichogramma turkestanica, has been reported. researchgate.netbeilstein-journals.org This complex synthesis highlights the importance of controlling the stereochemistry at multiple chiral centers to obtain the biologically active isomer. Key strategies in such syntheses often involve catalytic asymmetric conjugate additions and stereoselective Horner-Wadsworth-Emmons olefinations. researchgate.netbeilstein-journals.org

The synthesis of different stereoisomers of decadienols often involves the Wittig reaction or its variants. For example, (2E,4E)-deca-2,4-diene and (2Z,4E)-deca-2,4-diene can be prepared from an α,β-unsaturated aldehyde using Wittig reactions. ohiolink.edu The resulting dienes can then be further functionalized. Another approach involves the reduction of a dienoate ester. For example, the reduction of ethyl (2E,4Z)-2,4-heptadienoate with lithium aluminum hydride (LiAlH4) yields (2E,4Z)-2,4-heptadien-1-ol. researchgate.net

A general and highly stereocontrolled synthesis of (2E,4Z)-dienoic esters can be achieved using an alumina (B75360) catalyst, which can then be applied to the total synthesis of various flavor components and insect pheromones. acs.org Furthermore, iron-catalyzed cross-coupling reactions provide a stereoselective route to methyl-(2E,4Z)-deca-2,4-dienoate, a component of the sex pheromones of Pityogenes chalcographus and Acanthoscelides obtectus. researchgate.net

The table below summarizes some of the synthetic methods used to prepare specific stereoisomers of decadien-1-ol and related compounds.

| Target Compound/Isomer | Key Synthetic Steps/Reactions | Starting Materials | Reference |

| (6S,8S,10S)-4,6,8,10-tetramethyltrideca-2E,4E-dien-1-ol | Catalytic asymmetric conjugate addition, Stereoselective Horner-Wadsworth-Emmons olefination | Simpler chiral building blocks | researchgate.netbeilstein-journals.org |

| (2E,4E)-deca-2,4-diene & (2Z,4E)-deca-2,4-diene | Wittig reaction | α,β-unsaturated aldehyde | ohiolink.edu |

| (2E,4Z)-2,4-heptadien-1-ol | Reduction with LiAlH4 | Ethyl (2E,4Z)-2,4-heptadienoate | researchgate.net |

| (2E,4Z)-Dienoic esters | Alumina-catalyzed reaction | Aldehydes and phosphonates | acs.org |

| Methyl-(2E,4Z)-deca-2,4-dienoate | Fe-catalyzed cross-coupling | Methyl-(2E,4Z)-5-chloropenta-2,4-dienoate and n-pentylmagnesium bromide | researchgate.net |

Biocatalytic Production and Isolation of (2E,4E)-deca-2,4-dienal as a Precursor

(2E,4E)-deca-2,4-dienal is a valuable natural aroma compound and a direct precursor to this compound through reduction. Biocatalytic methods offer a "green" alternative to chemical synthesis for producing this aldehyde.

The biocatalytic production of (2E,4E)-deca-2,4-dienal often utilizes the enzymatic oxidation of polyunsaturated fatty acids like linoleic acid and arachidonic acid. mdpi.comescholarship.org This process is typically catalyzed by a combination of lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes, which can be sourced from plant extracts. mdpi.comresearchgate.net

Lipoxygenases catalyze the initial oxidation of the fatty acid to form a hydroperoxy fatty acid. researchgate.netnih.gov For example, linoleic acid can be oxidized to 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid. researchgate.net This intermediate is then cleaved by hydroperoxide lyase to produce aldehydes. researchgate.net In some cases, isomerization of an initial aldehyde product, such as (2E,4Z)-deca-2,4-dienal, can lead to the formation of the desired (2E,4E)-isomer. researchgate.net

The enzymatic process can be influenced by various factors, including the specific enzymes used, the fatty acid substrate, and the reaction conditions. For instance, 5-lipoxygenase has been identified as a key enzyme in mediating the peroxidation of linoleic acid. nih.gov

The table below details the enzymatic conversion of fatty acids to conjugated aldehydes.

| Enzyme System | Substrate | Key Intermediate | Product | Reference |

| Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) | Linoleic Acid | 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid | (2E,4Z)-deca-2,4-dienal (isomerizes to 2E,4E) | researchgate.net |

| Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) | Arachidonic Acid | 11-hydroperoxyeicosatetraenoic acid (11-HPETE) | (2E,4E)-deca-2,4-dienal | researchgate.net |

| 5-Lipoxygenase (5-LOX) | Linoleic Acid | Not specified | Volatile aldehydes (e.g., hexanal, nonanal) | nih.gov |

The product of the biocatalytic reaction is a complex mixture containing the desired (2E,4E)-deca-2,4-dienal, unreacted fatty acids (such as linoleic, palmitic, and oleic acids), and by-products like trans-2-hexenal (B146799). mdpi.comresearchgate.net Therefore, efficient downstream processing is essential to isolate the target aldehyde.

Selective adsorption using hydrophobic adsorbents has proven to be an effective method for this purification. mdpi.comresearchgate.net A study examining 17 different hydrophobic adsorbents found that the highest binding capacity for (2E,4E)-deca-2,4-dienal was approximately 30 mg/g. mdpi.comsciprofiles.com

The choice of adsorbent is critical for achieving high selectivity. For example, AmberLite FPX66 has been shown to have a good selectivity ratio for (2E,4E)-deca-2,4-dienal over key impurities. researchgate.net After adsorption, the aldehyde can be eluted from the adsorbent using a suitable solvent. Ethanol has been identified as an effective desorbent for this purpose. mdpi.comresearchgate.net The use of a capture column packed with a hydrophobic adsorbent, connected to the fermentor, allows for the selective extraction of the aldehyde product from the fermentation broth. google.com

This downstream processing strategy enables the purification of (2E,4E)-deca-2,4-dienal from the complex biocatalytic reaction mixture, making it available for subsequent conversion to this compound or for other applications. mdpi.comresearchgate.net

The table below presents data on the adsorption of (2E,4E)-deca-2,4-dienal and related compounds from a biocatalytic mixture.

| Adsorbent | Target Compound | Key Impurities | Binding Capacity for Target | Desorbent | Reference |

| Hydrophobic Adsorbents (17 types tested) | (2E,4E)-deca-2,4-dienal | trans-2-hexenal, linoleic acid, palmitic acid, oleic acid | ~30 mg/g (highest observed) | Ethanol | mdpi.comsciprofiles.com |

| AmberLite FPX66 | (2E,4E)-deca-2,4-dienal | trans-2-hexenal, linoleic acid | Good selectivity ratio | Ethanol | researchgate.net |

| Hydrophobic Resin (in capture column) | Aldehyde/Alcohol Products | Unreacted substrate | High (e.g., ~95-98% adsorption) | Methanol | google.com |

Investigating the Biological Activities and Intrinsic Mechanisms of 2e,4e Deca 2,4 Dien 1 Ol

Evaluation of Antimicrobial Potentials

(2E,4E)-deca-2,4-dien-1-ol has been identified as a component in plant essential oils and has been investigated for its ability to inhibit the growth of various microorganisms.

Activity Against Fungal Pathogens

Research has indicated that essential oils containing this compound exhibit antifungal properties. For instance, a study on the essential oil of Juniperus phoenicea identified this compound as a constituent. This essential oil was found to be effective against the yeast Candida albicans. However, specific data detailing the minimum inhibitory concentration (MIC) of pure this compound against a range of fungal pathogens is not extensively documented in the currently available scientific literature.

Activity Against Bacterial Pathogens

Similar to its antifungal potential, this compound is a component of plant extracts that have shown antibacterial activity. The essential oil of Juniperus phoenicea, which contains this compound, demonstrated efficacy against Bacillus cereus. While this suggests a potential antibacterial role, comprehensive studies with specific MIC values of the isolated this compound against various bacterial strains are limited.

Assessment of Anti-inflammatory Effects

Characterization of Antioxidant Capacities

The potential for this compound to act as an antioxidant has been noted, primarily due to its presence in plant extracts known for their antioxidant effects. Antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Despite the general association, specific quantitative results from these assays for the pure compound this compound are not well-documented in the available research.

Molecular and Cellular Modes of Action

Understanding the precise mechanisms by which this compound exerts its biological effects is an ongoing area of research.

Interactions with Biological Membranes and Impact on Cellular Permeability

While direct studies on the interaction of this compound with biological membranes are scarce, research on a structurally related aldehyde, (2E,4E)-deca-2,4-dienal, provides some insight. Studies on this aldehyde have shown that it can interact with and cross biological membranes, leading to a disruption of the lipidic fraction of plasma membranes and an increase in cellular permeability. It is plausible that the lipophilic nature of this compound allows it to interact with cell membranes, which could be a key aspect of its antimicrobial activity. However, specific experimental data confirming this mechanism for the alcohol form is needed.

Modulation of Enzyme Activity and Associated Metabolic Pathways

While direct studies on the modulation of enzyme activity by this compound are limited, research on its precursor, (2E,4E)-deca-2,4-dienal (DDE), provides significant insights. The metabolic pathways of DDE are intricately linked to various enzymatic activities. For instance, the biotransformation of DDE involves both oxidation and reduction processes, which are catalyzed by specific enzymes.

One of the key metabolic routes for DDE is its oxidation to the corresponding carboxylic acid, (2E,4E)-deca-2,4-dienoic acid. ebi.ac.uk This conversion is primarily carried out in liver cells. ebi.ac.uk Conversely, DDE can undergo reduction to form this compound. This reduction is often part of a detoxification pathway involving glutathione (B108866) (GSH) conjugation. ebi.ac.uk The resulting cysteine-conjugated this compound is then formed in both liver and lung cells. ebi.ac.uk

The enzymatic reduction of α,β-unsaturated aldehydes like DDE is a common metabolic process in various microorganisms as well. For example, some strains of Lactobacillus and Saccharomyces cerevisiae are capable of reducing these aldehydes to their corresponding alcohols. ebi.ac.ukresearchgate.net In some bacteria, this reduction is coupled to the oxidation of NADH to NAD+, a process that allows for additional ATP production. ebi.ac.uk

Metabolic Pathways and Biotransformation of this compound and Related Compounds

The metabolism of this compound is closely related to the biotransformation of its aldehyde precursor, (2E,4E)-deca-2,4-dienal (DDE). nih.gov DDE is a product of lipid peroxidation and is found in various heated foods. nih.govmdpi.com

In Vivo and In Vitro Metabolite Identification and Profiling

Studies using liquid chromatography-mass spectrometry have identified key metabolites of DDE in both mouse models and human cell cultures. ebi.ac.uk Two primary metabolites have been consistently identified in urine and cell cultures: (2E,4E)-deca-2,4-dienoic acid and cysteine-conjugated this compound. ebi.ac.uk The identification of these metabolites has been confirmed through comparison with synthetic standards and the use of stable-isotope-labeled precursors. ebi.ac.uk

Identified Metabolites of (2E,4E)-deca-2,4-dienal

| Metabolite | Location Found |

| (2E,4E)-deca-2,4-dienoic acid | Mouse urine, human hepatoma cell cultures ebi.ac.uk |

| Cysteine-conjugated this compound | Mouse urine, human hepatoma cell cultures ebi.ac.uk |

Oxidative Metabolism to Decadienoic Acid Derivatives

A significant metabolic pathway for DDE involves its oxidation to (2E,4E)-deca-2,4-dienoic acid. ebi.ac.uk This oxidative process primarily occurs in liver cells. ebi.ac.uk The resulting decadienoic acid has itself been studied for its biological activities, including potential anti-oomycete properties. nih.gov

Conjugation Reactions: Glutathione and Cysteine Adduct Formation

Another major biotransformation pathway for DDE is its conjugation with glutathione (GSH). ebi.ac.uk This is a detoxification mechanism that leads to the formation of a cysteine-conjugated derivative. ebi.ac.uk This process involves the initial conjugation with GSH, followed by the breakdown of the GSH molecule and subsequent reduction of the aldehyde group to an alcohol, resulting in the formation of cysteine-conjugated this compound. ebi.ac.uk This metabolite has been identified in both liver and lung cells. ebi.ac.uk

Enzymatic Reduction of Related Aldehydes to Corresponding Alcohols

The enzymatic reduction of α,β-unsaturated aldehydes, such as (2E,4E)-deca-2,4-dienal, to their corresponding alcohols is a well-documented metabolic pathway. researchgate.net This conversion is not only a part of the detoxification process in mammals but is also observed in various microorganisms. ebi.ac.ukresearchgate.net For instance, heterofermentative lactobacilli and baker's yeast can efficiently reduce these aldehydes. researchgate.net In some lactobacilli, this reduction is linked to energy metabolism, specifically the regeneration of NAD+ which can then be used for ATP production. ebi.ac.uk

Mechanistic Toxicology and Cytotoxicity Studies of Structurally Related Conjugated Aldehydes (e.g., (2E,4E)-deca-2,4-dienal)

The toxicity of conjugated aldehydes like (2E,4E)-deca-2,4-dienal is an area of active research due to their presence in the human diet and the environment. mdpi.comnih.gov These compounds are reactive electrophiles that can interact with biological macromolecules. nih.govresearchgate.net

The primary mechanism of toxicity for α,β-unsaturated aldehydes is believed to be their ability to form covalent adducts with nucleophilic sites on proteins and DNA. nih.govresearchgate.net This adduction can impair the function of critical cellular molecules, leading to cytotoxicity. researchgate.net Specifically, the formation of adducts with cysteine residues in proteins can disrupt enzyme activity and cellular signaling pathways. nih.gov

Studies on various cell lines have demonstrated the cytotoxic effects of conjugated aldehydes. pjmonline.orgnih.gov For example, trans-2-nonenal, another α,β-unsaturated aldehyde, has been shown to cause cell destruction in murine and human cell lines. pjmonline.orgnih.gov Furthermore, adducts of these aldehydes with proteins can also exhibit significant cytotoxicity. pjmonline.orgnih.gov

The genotoxic potential of these aldehydes is also a concern. They have been shown to induce the formation of micronuclei and have apoptotic effects in human cells. pjmonline.orgnih.gov The reactivity of these aldehydes with DNA can lead to the formation of DNA adducts, which may be mutagenic. researchgate.net

Summary of Cytotoxic Effects of a Related Conjugated Aldehyde (trans-2-nonenal)

| Cell Line | Effect | Concentration for 50% Cell Destruction |

| Murine L929 | Cytotoxicity | 95–125 µg/ml pjmonline.org |

| Human A549 | Cytotoxicity | 95–125 µg/ml pjmonline.org |

| Human K562 | Genotoxicity (Micronuclei formation) | Not specified for 50% destruction, but significant increase observed pjmonline.orgnih.gov |

| Human K562 | Apoptosis | Not specified for 50% destruction, but significant increase observed pjmonline.orgnih.gov |

It is important to note that while these findings on related aldehydes provide valuable insights, further research is needed to fully understand the specific toxicological profile of this compound.

A thorough review of scientific literature reveals a significant gap in the specific biological activity data for the compound This compound . The user's request for an article detailing its effects on DNA adduct formation, pro-inflammatory responses, and apoptosis cannot be fulfilled as there is a lack of available research focused on this specific alcohol compound for the outlined topics.

The majority of existing research on genotoxicity, inflammation, and apoptosis centers on the chemically related aldehyde, (2E,4E)-deca-2,4-dienal . This aldehyde is a known lipid peroxidation product and has been the subject of numerous studies due to its reactivity. For instance, (2E,4E)-deca-2,4-dienal is reported to be an apoptosis inducer and has been investigated for its genotoxic effects and its role in inflammatory responses. chemicalbook.comnih.govebi.ac.uk

In contrast, this compound is primarily recognized as a flavoring agent and is listed in databases such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.govthegoodscentscompany.com One study identifies this compound as a metabolite of the corresponding aldehyde, formed through an aldehyde reduction pathway. chemsrc.com The European Food Safety Authority (EFSA) has evaluated the alcohol as part of a larger group of α,β-unsaturated compounds, where the primary focus of genotoxicity concerns was on the aldehydes. thegoodscentscompany.comthegoodscentscompany.cominchem.org

While a study on a combined herbal essential oil that showed anticancer properties did identify (2E,4E)-Decadienol as a minor constituent, the activities of the oil cannot be attributed to this single compound. researchgate.net High-throughput screening data from the U.S. Environmental Protection Agency (EPA) also show no significant bioactivity for this compound in the assays performed. epa.govepa.gov

Due to the strict requirement to focus solely on this compound and the specified biological activities, and the absence of direct scientific evidence for these topics, it is not possible to generate the requested article. The distinct chemical nature of an alcohol versus an aldehyde means that the biological activities of (2E,4E)-deca-2,4-dienal cannot be extrapolated to this compound.

Ecological and Semiochemical Significance of 2e,4e Deca 2,4 Dien 1 Ol in Biological Systems

Identification and Role in Insect Sex Pheromone Communication

While conjugated dienols are a well-known class of insect sex pheromones, the specific role of (2E,4E)-deca-2,4-dien-1-ol is not as clearly established as that of other, structurally related long-chain alcohols. The principles of pheromone identification, stereochemical importance, and the influence of minor components are critical to understanding its potential role.

Elucidation of Pheromone Components in Parasitoid Wasps (e.g., Trichogramma turkestanica)

The provided outline specifies the parasitoid wasp Trichogramma turkestanica as an example for the elucidation of this compound as a pheromone. However, detailed chemical analysis has revealed a noteworthy correction. The female-produced sex pheromone of T. turkestanica is not the C10 compound this compound, but a structurally related, yet more complex, C17 alcohol: (2E,4E,6S,8S,10S)-4,6,8,10-tetramethyltrideca-2,4-dien-1-ol . beilstein-journals.orgrug.nlpherobase.combeilstein-journals.org

The initial identification process for the T. turkestanica pheromone tentatively proposed a different structure based on mass spectrometry data. rug.nl However, subsequent unambiguous synthesis of various potential structures and comparison of their mass spectra and gas-chromatographic properties with the natural product led to the definitive structural revision. beilstein-journals.orgrug.nlbeilstein-journals.org This process highlights a critical principle in chemical ecology: the initial identification of a natural product, especially one produced in minute quantities, often requires rigorous confirmation through chemical synthesis.

Stereochemical Requirements for Biological Activity in Pheromonal Contexts

Stereochemistry is paramount for the biological activity of pheromones, as the insect's olfactory receptors are highly specific. For a molecule to elicit a behavioral response, its three-dimensional shape, including the configuration of its double bonds (geometric isomerism) and chiral centers (enantiomers), must fit precisely into the receptor protein.

In the case of the T. turkestanica pheromone, the (2E,4E) configuration of the conjugated diene system was confirmed to be essential. beilstein-journals.org Synthesis of reference compounds showed that different geometric isomers, such as the (2E,4Z) isomer, could be chromatographically separated from the natural product. beilstein-journals.orgbeilstein-journals.org Furthermore, the absolute configuration of the multiple chiral centers in the C17 alcohol, tentatively assigned as (6S,8S,10S), is crucial, though the activity of its enantiomer has not been fully resolved. rug.nl

This high degree of stereochemical specificity is a common theme in insect pheromones. For example, the major sex pheromone component of the codling moth, Cydia pomonella, is (8E,10E)-dodecadien-1-ol, and its other geometric isomers are significantly less active. mdpi.combiologists.com

Influence of Minor Pheromone Components and Isomers on Behavioral Responses

Insect pheromones are often not single compounds but rather specific blends of a major component and several minor ones. These minor components can have a profound effect on the behavioral response of the receiving insect, ranging from synergistic to inhibitory.

In C. pomonella, the pheromone blend includes the major component, (8E,10E)-dodecadien-1-ol (codlemone), along with minor components like dodecanol, tetradecanol, and the corresponding aldehyde of codlemone. nih.govresearchgate.net While some of these minor components did not increase male attraction in field traps on their own, their presence in the correct ratio is critical for optimizing the signal's attractiveness and specificity, preventing cross-attraction with other species. researchgate.net Specific neurons in the male moth's antenna are tuned to detect these minor components, indicating their biological relevance. nih.gov

The synthesis of the T. turkestanica pheromone analogue often results in a mixture of (2E,4E) and (2E,4Z) isomers. beilstein-journals.orgrug.nl While the (2E,4E) isomer matches the natural pheromone, the presence of the (2E,4Z) isomer in synthetic lures could potentially inhibit or fail to elicit the proper mating behavior, underscoring the importance of isomeric purity in pest management applications.

Occurrence as Volatile Metabolite in Diverse Biological Organisms and Food Systems

Beyond the specific context of insect communication, this compound and its immediate precursor, (2E,4E)-deca-2,4-dienal, are widespread in nature as products of fatty acid metabolism.

Biogenesis in Plants, Fungi, and Microorganisms

This compound has been identified as a volatile organic compound (VOC) in various organisms.

Plants: The alcohol has been reported as a constituent in the plant Artemisia annua. nih.gov Its precursor, (2E,4E)-deca-2,4-dienal, is also found in plants like the Tree of Heaven (Ailanthus altissima) and in algae. ebi.ac.uknih.gov

Fungi and Microorganisms: The precursor aldehyde is a known metabolite in yeast (Saccharomyces cerevisiae) and bacteria of the genus Streptomyces. nih.gov In fungi, complex molecules containing a (2E,4E)-deca-2,4-dienoate moiety have been identified, suggesting the existence of the biosynthetic machinery to produce this C10 backbone. The biogenesis of related dienols, such as (2E,4E)-nonadien-1-ol, in yeast has been proposed to occur via the 9-lipoxygenation of linoleic acid. researchgate.net This suggests a similar enzymatic pathway, involving lipoxygenases and reductases, likely accounts for the formation of this compound from polyunsaturated fatty acid precursors.

Table 1: Occurrence of this compound and its Precursor in Biological Organisms

| Compound | Organism Type | Specific Example | Reference(s) |

|---|---|---|---|

| This compound | Plant | Artemisia annua | nih.gov |

| (2E,4E)-deca-2,4-dienal | Plant | Ailanthus altissima | ebi.ac.uk |

| (2E,4E)-deca-2,4-dienal | Algae | Various species | nih.gov |

| (2E,4E)-deca-2,4-dienal | Fungus (Yeast) | Saccharomyces cerevisiae | nih.gov |

| (2E,4E)-deca-2,4-dienal | Bacterium | Streptomyces sp. | nih.gov |

Formation via Lipid Peroxidation Pathways in Mammalian and Food Matrices

This compound is closely linked to the process of lipid peroxidation, particularly of omega-6 polyunsaturated fatty acids like linoleic acid. ebi.ac.ukchemsrc.com

In both mammalian tissues and food systems, linoleic acid can undergo oxidation, either enzymatically or through auto-oxidation (e.g., during the heating of cooking oils), to form hydroperoxides. These unstable intermediates break down to form a variety of secondary products, including the highly reactive aldehyde, (2E,4E)-deca-2,4-dienal. ebi.ac.uknih.govresearchgate.net This aldehyde is a well-known component of cooking oil fumes and contributes to the characteristic aroma of many fried and cooked foods. ebi.ac.uknih.gov

Within biological systems, such as mouse and human cells, this reactive aldehyde can be detoxified through metabolic pathways. One such pathway involves reduction of the aldehyde group to form the corresponding alcohol. Studies have identified that (2E,4E)-deca-2,4-dienal can be biotransformed via glutathione (B108866) conjugation, breakdown, and subsequent aldehyde reduction to generate a cysteine-conjugated form of this compound. chemsrc.com This metabolic conversion represents a detoxification route, as the alcohol is generally less reactive and cytotoxic than the parent α,β-unsaturated aldehyde.

Contribution to Complex Olfactory Signatures and Food Aroma Profiles

This compound is a significant contributor to the aroma and flavor profiles of various food products and is recognized for its distinct sensory characteristics. nih.govfao.org This aliphatic alcohol possesses a complex olfactory signature described primarily as oily and fatty. fao.orgchemicalbook.com At a concentration of 1%, it presents a fatty and waxy aroma with notes of white meat chicken and turkey, complemented by a slight melon fruity and dairy nuance. chemicalbook.comthegoodscentscompany.com Its taste profile, evaluated at 1 to 5 ppm, is characterized as strongly fatty, reminiscent of chicken and lard, providing a rich mouthfeel with a subtle fruity, apple-like undertone. chemicalbook.com

The compound's dual nature is evident in its application as a flavoring agent, where it can enhance both savory and citrus profiles. thegoodscentscompany.com It is used to impart fatty notes in chicken flavors and waxy characteristics in citrus flavors. thegoodscentscompany.comthegoodscentscompany.com Its presence has been reported in malt (B15192052), indicating its role as a natural component of certain food aromas. chemicalbook.com Structurally, it is related to (2E,4E)-deca-2,4-dienal, a well-documented and potent aroma compound found in numerous cooked and processed foods, including butter, beef, fish, and potato chips, which further contextualizes its potential impact on food-related olfactory signatures. wikipedia.orgmdpi.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound for use as a flavoring agent. nih.govfao.org

Table 1: Olfactory and Gustatory Profile of this compound

| Sensory Aspect | Concentration | Description | Source(s) |

| Aroma | 1.00% | Fatty and waxy, white meat chicken and turkey with a slight melon fruity and dairy nuance. | chemicalbook.comthegoodscentscompany.com |

| Aroma | General | Oily, fatty aroma. | fao.orgchemicalbook.com |

| Aroma | General | Waxy, citrus character. | chemicalbook.comthegoodscentscompany.com |

| Taste | 1.00 - 5.00 ppm | Strong fatty, chicken and lard-like, a rich fatty mouthfeel with a faint fruity apple nuance. | chemicalbook.comthegoodscentscompany.com |

Interactions with Environmental and Biological Receptors

Chemosensory Perception Mechanisms

The perception of this compound by biological systems is initiated through the interaction of the molecule with chemosensory receptors, leading to the distinct olfactory and gustatory sensations described. While specific receptor-level mechanisms for this alcohol are not extensively detailed in current literature, the perception is concentration-dependent. At low parts-per-million levels, it is perceived as a strong fatty and chicken-like taste, while in higher concentrations (around 1%), its aroma is characterized by waxy, fruity, and meaty notes. chemicalbook.comthegoodscentscompany.com This suggests that different olfactory and gustatory receptors, or combinations thereof, are activated at varying concentrations, leading to a nuanced sensory experience. The compound's solubility in fat and insolubility in water also dictates its interaction with receptor environments, particularly in food matrices. fao.orgchemicalbook.com

Ecological Impact and Inter-Species Communication

This compound functions as a semiochemical, a chemical signal that mediates interactions between organisms. Its role in inter-species communication is highlighted by its natural occurrence in the plant kingdom. The compound has been identified as a floral volatile produced by the orchid Acacallis cyanea, suggesting a function in attracting pollinators or other insect interactions. pherobase.com It has also been reported as a constituent of Artemisia annua, a plant known for its complex array of secondary metabolites. nih.gov

The broader class of long-chain dienols is known to include insect pheromones, indicating the potential for this compound to play a similar role in chemical communication. Its structural relative, (2E,4E)-deca-2,4-dienal, is a product of lipid peroxidation and exhibits significant biological activity, including nematicidal effects and influencing diatom biofilm formation, which underscores the potential for these types of molecules to have a considerable ecological impact. nih.govebi.ac.uk

Table 2: Documented Biological Sources of this compound

| Kingdom | Species | Common Name | Significance | Source(s) |

| Plantae | Acacallis cyanea | Blue Acacallis (Orchid) | Floral volatile, potential pollinator attractant. | pherobase.com |

| Plantae | Artemisia annua | Sweet Wormwood | Natural plant constituent. | nih.gov |

| Fungi | - | Malt | Natural aroma component. | chemicalbook.com |

Advanced Analytical Methodologies for the Detection and Characterization of 2e,4e Deca 2,4 Dien 1 Ol

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods coupled with mass spectrometry are cornerstone techniques for separating (2E,4E)-deca-2,4-dien-1-ol from complex mixtures and confirming its molecular identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. jmchemsci.com In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process causes the molecule to fragment in a reproducible pattern.

The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and identification. The National Institute of Standards and Technology (NIST) has compiled reference mass spectra for this compound, which are used for library matching and confirmation. nist.gov For instance, GC-MS has been successfully used to identify this compound in alcoholic extracts of mixed medicinal plants and as a female-specific volatile compound released by the parasitoid wasp Trichogramma turkestanica. jmchemsci.combeilstein-journals.orgresearchgate.net The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns that are crucial for its unambiguous identification. nist.govresearchgate.net

Table 1: Characteristic GC-MS Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | nist.gov |

| Molecular Weight | 154.25 g/mol | nih.gov |

| CAS Registry Number | 18409-21-7 | nist.gov |

| Kovats Retention Index | 1295 (Standard non-polar column) | nih.gov |

While GC-MS is ideal for volatile analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for studying non-volatile derivatives and metabolites of this compound. This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer.

Research on the metabolism of the related compound, trans,trans-2,4-decadienal (B140250) (tt-DDE), has utilized LC-MS to identify its biotransformation products. chemsrc.comebi.ac.uk One of the identified metabolites is cysteine-conjugated 2,4-decadien-1-ol. ebi.ac.uk In these studies, LC coupled with tandem mass spectrometry (MS/MS) allows for the separation of the metabolite from complex biological matrices like urine and cell cultures, while the subsequent fragmentation analysis confirms its structure. This demonstrates the power of LC-MS in tracking the metabolic fate of this compound and related compounds in biological systems.

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique often used for the analysis and purification of compounds like this compound from reaction mixtures or natural extracts. mdpi.com Reverse-phase (RP) HPLC is a common mode used for this purpose, where a non-polar stationary phase is used with a polar mobile phase.

For example, methods have been developed for the separation of the structurally similar (E,E)-2,4-Decadienal using reverse-phase HPLC with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com Such methods are scalable and can be adapted for the preparative separation of this compound to isolate the pure compound for further studies. sielc.com The use of specialized columns, such as those with low silanol (B1196071) activity, can improve the peak shape and resolution of the separation. sielc.com

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and the stereochemistry of the double bonds (E/Z configuration) through the magnitude of the coupling constants. ¹³C NMR provides information on the number and types of carbon atoms. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists NMR as a required identification test for this compound. fao.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~4.1-4.2 | ~63 |

| C2 (=CH-) | ~5.7-5.8 | ~132 |

| C3 (=CH-) | ~6.1-6.2 | ~129 |

| C4 (=CH-) | ~6.0-6.1 | ~135 |

| C5 (=CH-) | ~5.6-5.7 | ~130 |

| C6 (-CH₂-) | ~2.0-2.1 | ~32 |

| C7 (-CH₂-) | ~1.3-1.4 | ~31 |

| C8 (-CH₂-) | ~1.2-1.3 | ~28 |

| C9 (-CH₂-) | ~1.2-1.3 | ~22 |

| C10 (-CH₃) | ~0.8-0.9 | ~14 |

Note: The values are estimates based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound, available from the NIST database, displays characteristic absorption bands that confirm its structure. nist.gov The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the high-wavenumber region. The carbon-carbon double bonds (C=C) of the conjugated diene system give rise to characteristic stretching vibrations, and the C-O bond of the primary alcohol also has a distinct absorption. nist.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| O-H Stretch | ~3300-3400 (broad) | Alcohol | nist.gov |

| C-H Stretch (sp³) | ~2850-2960 | Alkane chain | nist.gov |

| C-H Stretch (sp²) | ~3010-3030 | Alkene | nist.gov |

| C=C Stretch | ~1600-1650 | Conjugated Diene | nist.gov |

| C-O Stretch | ~1000-1050 | Primary Alcohol | nist.gov |

Olfactory and Chemo-Sensory Characterization

Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Mapping

Gas Chromatography-Olfactometry (GC-O) stands as a pivotal technique for discerning the specific odor contribution of this compound among a multitude of other volatile compounds. This method couples the high-resolution separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector. tum.denih.gov As volatile compounds elute from the GC column, they are split into two streams: one directed to a mass spectrometer for chemical identification and the other to a sniffing port where a trained panelist can assess the odor quality and intensity. nih.gov

In the analysis of food and beverage aromas, GC-O has been instrumental in identifying key odor-active compounds. For instance, in studies of malt (B15192052) extracts, (2E,4E)-deca-2,4-dienal, a related aldehyde, was identified as a significant odorant through GC-O in combination with Aroma Extract Dilution Analysis (AEDA). tum.ded-nb.info This approach helps to prioritize the most potent odorants in a sample. The process involves stepwise dilution of the aroma extract, with each dilution being analyzed by GC-O until no odor is detected. d-nb.info The highest dilution at which a compound is still perceivable is its flavor dilution (FD) factor, indicating its odor potency.

The utility of GC-O lies in its ability to directly link an instrumental signal to a sensory perception, providing invaluable data for flavor chemists. tum.de The retention index of the compound on the GC column, its mass spectrum, and the description of its odor by the panelist are all used in concert to confirm the identity and sensory relevance of compounds like this compound. tum.detum.de

Below is an interactive table summarizing the odor characteristics of this compound as identified through sensory analysis.

| Odor Descriptor | Associated Nuance |

| Fatty | Lard-like, chicken |

| Waxy | - |

| Citrus | - |

| Fruity | Melon, apple |

| Dairy | - |

Electronic Nose Systems for Global Aroma Fingerprinting

Electronic nose (e-nose) systems offer a complementary approach to GC-O for the global aroma fingerprinting of samples containing this compound. Unlike GC-O, which identifies individual odor-active compounds, an e-nose provides a holistic "fingerprint" of a sample's volatile profile. These systems are composed of an array of chemical sensors that exhibit partial selectivity and respond to a wide range of volatile organic compounds.

Adsorption and Separation Techniques for Isolation and Purification in Research Contexts

The isolation and purification of this compound are critical for its detailed study and for obtaining it in a pure form for use as an analytical standard or in flavor and fragrance applications.

Equilibrium Adsorption Studies for Compound Recovery

Equilibrium adsorption studies are fundamental in developing efficient processes for the recovery of this compound from complex mixtures, such as those resulting from biocatalytic reactions. mdpi.comresearchgate.net These studies involve evaluating the adsorption capacity and selectivity of various adsorbent materials.

In a notable study, 17 different hydrophobic adsorbents were screened for their ability to recover (2E,4E)-deca-2,4-dienal from a reaction mixture. mdpi.comresearchgate.net The research found that the highest binding capacity for the target compound was approximately 30 mg/g of adsorbent. mdpi.com The study also highlighted the competitive adsorption of other compounds in the mixture, such as trans-2-hexenal (B146799) and various fatty acids. mdpi.comresearchgate.net The adsorbent AmberLite FPX66 demonstrated the best performance, with a significant selectivity ratio for the target compound over key impurities. mdpi.comresearchgate.net

The choice of desorbent is another critical factor investigated in these studies. Different solvents, such as ethanol (B145695), isopropanol, and acetone, are tested to find the most effective one for eluting the adsorbed compound from the adsorbent. mdpi.comresearchgate.net Ethanol was identified as the most suitable desorbent in the aforementioned study, laying the groundwork for developing a column elution process. mdpi.com

The table below summarizes the findings of the adsorbent screening for the recovery of a related compound, (2E,4E)-deca-2,4-dienal.

| Adsorbent | Binding Capacity for (2E,4E)-deca-2,4-dienal (mg/g) | Key Observation |

| Various Hydrophobic Adsorbents | ~30 | Highest binding capacity observed in the study. mdpi.com |

| AmberLite FPX66 | Not specified, but best performing | High selectivity for the target compound over impurities. mdpi.comresearchgate.net |

Column Chromatography and Elution Strategies for Analytical Purity

Column chromatography is a widely used technique for the purification of this compound to achieve high analytical purity. This method relies on the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that flows through it.

Based on the findings from equilibrium adsorption studies, a column chromatography process can be designed. mdpi.com For instance, after identifying AmberLite FPX66 as a suitable adsorbent and ethanol as an effective eluent, a column packed with this adsorbent can be used to purify (2E,4E)-deca-2,4-dienal from a biocatalytic reaction mixture using a 96% ethanol elution. mdpi.comresearchgate.net

The efficiency of the separation is influenced by several factors, including the choice of stationary phase, the composition of the mobile phase (eluent), the flow rate, and the column dimensions. For non-polar compounds like this compound, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is often employed.

The purity of the collected fractions is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This ensures that the final product meets the required specifications for its intended application, whether in research or as a high-purity standard.

Emerging Research Frontiers and Interdisciplinary Applications of 2e,4e Deca 2,4 Dien 1 Ol

Contributions to Understanding Olfactory Perception and Structure-Odor Relationships

(2E,4E)-deca-2,4-dien-1-ol is a key compound in the study of how molecular structure dictates odor perception. Its distinct aroma profile provides a valuable case study for researchers investigating the complex interactions between volatile molecules and human olfactory receptors. The molecule is generally described as having a fatty, waxy, and oily aroma. nih.govchemicalbook.com More nuanced descriptions characterize its scent as reminiscent of white meat like chicken and turkey, with subtle fruity notes of melon and a dairy-like background. chemicalbook.comthegoodscentscompany.com

The relationship between the structure of this compound and its perceived odor can be attributed to its specific functional groups and geometry. The long carbon chain contributes to its fatty character, a common trait for molecules in its chemical class. The presence of the conjugated double bonds at the second and fourth positions, in the trans configuration, is crucial for its specific waxy and slightly citrus or melon-like nuances. chemicalbook.comthegoodscentscompany.com At low concentrations, the related aldehyde, (2E,4E)-deca-2,4-dienal, is noted to have a citrus or orange-like scent, highlighting the fine line between different odor perceptions based on minor structural or concentration changes. mdpi.comwikipedia.org

Research into such compounds helps to build predictive models for structure-odor relationships, although the field remains challenging due to the subjective nature of smell and the complexity of the olfactory system. researchgate.net The detailed sensory data available for this compound makes it a useful reference point in these efforts.

Table 1: Sensory Profile of this compound

| Attribute | Description | Source(s) |

|---|---|---|

| General Aroma | Oily, fatty, waxy | nih.govchemicalbook.com |

| Specific Nuances | White meat (chicken, turkey), melon, fruity, dairy | chemicalbook.comthegoodscentscompany.com |

| Character at 1% | Fatty and waxy, white meat chicken and turkey with a slight melon fruity and dairy nuance. | chemicalbook.com |

| Taste Profile (1-5 ppm) | Strong fatty, chicken and lard-like, rich fatty mouthfeel with a faint fruity apple nuance. | chemicalbook.com |

Role as a Synthetic Intermediate for Novel Bioactive Molecules

The chemical architecture of this compound makes it a valuable building block in organic synthesis, particularly for the creation of complex, biologically active molecules. chemicalbook.com Its dienol functionality allows for a variety of chemical transformations, enabling chemists to construct larger molecules with potential therapeutic applications.

Research has demonstrated the utility of the dienol structural motif, present in this compound, in the synthesis of pharmacologically relevant compounds. A significant example is in the development of analogues of Curacin A, a potent antimitotic agent isolated from a marine cyanobacterium. acs.org In the synthesis of these analogues, a dienyl alcohol intermediate was created through the reduction of a dienyl ester. acs.org This process highlights how the dienol moiety serves as a crucial stepping stone for assembling complex natural product derivatives aimed at cancer research. The ability to use such intermediates is vital for exploring the structure-activity relationships of potential new drugs. acs.org

Beyond serving as a simple backbone, this compound and similar dienols are platforms for creating derivatized analogues with potentially enhanced or modified biological activity. In the synthesis of Curacin A analogues, the dienyl alcohol was converted into a more reactive dienyl chloride, which was then coupled with other molecular fragments to produce the final target molecules. acs.org This derivatization is a key strategy for medicinal chemists to fine-tune the properties of a lead compound. By modifying the core structure, researchers can optimize for factors like potency, selectivity, and metabolic stability, ultimately leading to more effective therapeutic agents. acs.org The compound is also used in the custom manufacturing of molecules for the pharmaceutical and agrochemical industries. thegoodscentscompany.com

Integration in Green Chemistry and Sustainable Biocatalysis Research

This compound is connected to the principles of green chemistry, primarily through research into the biocatalytic production of its precursor, (2E,4E)-deca-2,4-dienal. mdpi.com Green chemistry emphasizes the use of environmentally benign methods, and biocatalysis, which uses enzymes to drive chemical reactions, is a cornerstone of this field.

Researchers have developed eco-friendly methods for producing (2E,4E)-deca-2,4-dienal from natural plant-based substrates like linoleic and arachidonic acids. mdpi.comresearchgate.net These processes utilize plant enzymes, such as lipoxygenase and hydroperoxide lyase, to convert these fatty acids into the target aldehyde. mdpi.com This biocatalytic route is considered a sustainable alternative to traditional chemical synthesis, as it operates under mild conditions and uses renewable starting materials. Since alcohols can be readily formed from the corresponding aldehydes via enzymatic reduction, these biocatalytic methods provide a green pathway to this compound as a natural flavor and fragrance compound.

Table 2: Biocatalytic Production of Related C10 Compounds

| Enzyme System | Substrate | Product | Relevance |

|---|---|---|---|

| Plant Lipoxygenase & Hydroperoxide Lyase | Linoleic Acid / Arachidonic Acid | (2E,4E)-deca-2,4-dienal | mdpi.comresearchgate.net |

Implications for Food Science: Lipid Oxidation, Flavor Stability, and Quality Attributes

In food science, this compound and its aldehyde counterpart are significant for their dual role as products of lipid oxidation and as potent flavor compounds. The characteristic "warmed-over" or stale flavor in reheated meats is often attributed to the formation of such compounds.

Conversely, when used intentionally and at appropriate concentrations, this compound is a valuable flavoring agent, recognized as such by the Flavor and Extract Manufacturers Association (FEMA number 3911). nih.gov Its ability to impart desirable fatty, chicken-like, and waxy notes makes it a useful ingredient for enhancing the flavor profile of various processed foods. chemicalbook.comthegoodscentscompany.com Its contribution to a rich, fatty mouthfeel is particularly valued in savory applications. chemicalbook.com

Research into Human Chemical Communication and Body Odor Signatures

The presence of this compound in the human body opens up avenues of research into its potential role in human chemical communication and as a biomarker. The compound is listed in the Human Metabolome Database (HMDB), confirming its detection within human systems. nih.gov

Its metabolic link to lipid peroxidation products is particularly relevant. The aldehyde precursor, (2E,4E)-deca-2,4-dienal (tt-DDE), is formed endogenously and is also present in cooking fumes and certain foods. ebi.ac.uk Studies on the metabolism of tt-DDE in human cells have shown that it can be biotransformed through reduction to the corresponding alcohol, this compound. ebi.ac.ukchemsrc.com Specifically, research has identified cysteine-conjugated 2,4-decadien-1-ol as a metabolite in human cells. ebi.ac.uk This finding has led to the proposal that this conjugated form of the alcohol could serve as a biomarker for assessing human exposure to tt-DDE, a compound of toxicological interest. ebi.ac.uk While its role in subconscious chemical signaling is not yet established, its confirmed presence and metabolic pathways in the human body make it a molecule of interest for future studies on body odor signatures and metabolic status.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2E,4E)-deca-2,4-dienal |

| Curacin A |

| Linoleic acid |

| Arachidonic acid |

Computational Chemistry and Cheminformatics Approaches

The advancement of computational techniques has opened new avenues for understanding and predicting the behavior of molecules like this compound at a microscopic level. These in silico methods offer a powerful complement to traditional experimental research, enabling the exploration of molecular properties, interactions, and activities with significant savings in time and resources.

Molecular Modeling and Dynamics Simulations

While specific molecular modeling and dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to similar long-chain unsaturated alcohols provide a clear framework for the types of investigations that are crucial for understanding its behavior.

Molecular dynamics (MD) simulations, for instance, are instrumental in exploring the conformational landscape of flexible molecules like this compound. fccc.edu These simulations can predict the most stable three-dimensional structures the molecule adopts, which is fundamental to understanding its interaction with other molecules, such as olfactory receptors. The presence of the conjugated double bonds introduces a degree of rigidity in the carbon chain, while the remaining single bonds allow for considerable flexibility. A thorough conformational analysis would reveal the distribution of different conformers and their relative energies, which is a critical first step in any structure-activity relationship study. nih.gov

Furthermore, MD simulations are invaluable for studying the interactions of this compound with biological systems, particularly its behavior within lipid bilayers, which are the primary components of cell membranes. nih.gov For a molecule with its amphiphilic nature—possessing both a hydrophobic carbon tail and a hydrophilic alcohol head—simulations can elucidate how it partitions into and orients within a membrane. This is particularly relevant for understanding its potential biological activities and its role as a flavor and fragrance compound, as its interaction with olfactory receptor neurons is a key event. Research on other long-chain alcohols has shown that they can alter membrane properties such as thickness and fluidity, and MD simulations can provide detailed insights into these effects at the atomic level. nih.gov

Molecular docking is another powerful computational tool that can predict the binding orientation and affinity of this compound to receptor proteins, such as human olfactory receptors. nih.govresearchgate.net By modeling the interaction between the ligand (this compound) and the receptor, researchers can identify key amino acid residues involved in the binding and estimate the binding energy. This information is crucial for understanding the molecular basis of its characteristic aroma and for designing new fragrance molecules with tailored properties. For example, studies on other flavor compounds have successfully used molecular docking to identify critical hydrogen bonding and π-π stacking interactions that govern flavor perception. mdpi.com

Table 1: Illustrative Data from Molecular Docking Studies of Structurally-Related Flavor Compounds with Olfactory Receptors

| Flavor Compound | Olfactory Receptor | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Linalool | OR1A1, OR2J2 | - | - |

| Phenylacetaldehyde | OR1A1, OR2J2 | - | - |

| Eugenol | SER183 | - | - |

| Isoeugenol | TYR260 | - | - |

| Phenylethyl alcohol | TYR278 | - | - |

Note: This table presents examples of findings from molecular docking studies on various flavor compounds to illustrate the type of data generated. Specific binding energy values and a complete list of interacting residues for all compounds are not consistently reported across all cited studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Analytics